molecular formula C17H12O B1198098 1-Methoxypyrene CAS No. 34246-96-3

1-Methoxypyrene

Cat. No. B1198098
Key on ui cas rn: 34246-96-3
M. Wt: 232.28 g/mol
InChI Key: CPPFVJLHDNOVTN-UHFFFAOYSA-N
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ICy
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1701

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
CC2(C)COB(B1OCC(C)(C)CO1)OC2
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc1ccc2ccc3cccc4ccc1c2c34
Step Three
Name
ICy
Quantity
0.1 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
c5cc6ccc7ccc(c1ccc2ccc3cccc4ccc1c2c34)c8ccc(c5)c6c78
Measurements
Type Value Analysis
YIELD 80
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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